1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2309711-00-8
VCID: VC4361253
InChI: InChI=1S/C18H26N2O3/c1-22-16-8-2-3-9-17(16)23-14-18(21)20-11-5-10-19(12-13-20)15-6-4-7-15/h2-3,8-9,15H,4-7,10-14H2,1H3
SMILES: COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3
Molecular Formula: C18H26N2O3
Molecular Weight: 318.417

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one

CAS No.: 2309711-00-8

Cat. No.: VC4361253

Molecular Formula: C18H26N2O3

Molecular Weight: 318.417

* For research use only. Not for human or veterinary use.

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one - 2309711-00-8

Specification

CAS No. 2309711-00-8
Molecular Formula C18H26N2O3
Molecular Weight 318.417
IUPAC Name 1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone
Standard InChI InChI=1S/C18H26N2O3/c1-22-16-8-2-3-9-17(16)23-14-18(21)20-11-5-10-19(12-13-20)15-6-4-7-15/h2-3,8-9,15H,4-7,10-14H2,1H3
Standard InChI Key UQRWGBYKJATFNG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s structure integrates three key moieties:

  • 1,4-Diazepane Ring: A seven-membered heterocycle with two nitrogen atoms at positions 1 and 4. The diazepane scaffold is known for conformational flexibility, enabling diverse interactions in biological systems .

  • Cyclobutyl Substituent: A strained four-membered carbocycle attached to the diazepane nitrogen at position 4. Cyclobutyl groups are often used to modulate steric and electronic properties in drug design .

  • 2-Methoxyphenoxy Ethanone: A phenoxy group substituted with a methoxy group at the ortho position, linked to the diazepane via an acetylene ketone bridge. This moiety contributes to lipophilicity and potential π-π stacking interactions .

The SMILES notation (COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3) and InChIKey (UQRWGBYKJATFNG-UHFFFAOYSA-N) provide unambiguous structural representation .

Table 1: Comparative Analysis of Structural Analogues

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Target CompoundC18H26N2O3318.4172-Methoxyphenoxy group
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-oneC18H26N2O2302.4Phenoxy group instead of methoxyphenoxy
(4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanoneC17H21N3O3315.37Isoxazole-furan hybrid substituent

Synthesis and Reaction Pathways

General Synthetic Strategies

Synthesis of diazepane derivatives typically involves multi-step sequences:

  • Diazepane Ring Formation: Cyclocondensation of diamines with ketones or aldehydes under acidic or basic conditions .

  • Cyclobutyl Introduction: Alkylation of the diazepane nitrogen using cyclobutyl halides or via [2+2] cycloaddition strategies .

  • Etherification and Acylation: Coupling of 2-methoxyphenol with bromoacetyl intermediates, followed by acylation of the diazepane nitrogen.

A representative pathway for the target compound might involve:

  • Synthesis of 1,4-diazepane via reaction of 1,4-diaminobutane with a diketone.

  • N-Alkylation with cyclobutyl bromide.

  • Reaction with 2-(2-methoxyphenoxy)acetyl chloride to form the final product .

Optimization Challenges

  • Steric Hindrance: The cyclobutyl group’s rigidity complicates N-alkylation, often requiring high temperatures or catalysts like p-toluenesulfonic acid .

  • Regioselectivity: Ensuring acylation occurs exclusively at the diazepane nitrogen necessitates protecting group strategies or kinetic control .

Physicochemical Properties

Experimental and Predicted Data

  • Molecular Weight: 318.417 g/mol .

  • LogP (XLogP3-AA): 2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Hydrogen Bonding: Acceptors = 4; Donors = 0, suggesting limited solubility in polar solvents .

  • Rotatable Bonds: 5, implying conformational flexibility .

Table 2: Key Physicochemical Parameters

ParameterValueMethod/Source
Molecular Weight318.417 g/molPubChem
XLogP3-AA2.5PubChem
Hydrogen Bond Acceptors4PubChem
Topological Polar Surface Area55.7 ŲCalculated via ChemAxon

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Multi-step syntheses often suffer from cumulative inefficiencies, with reported yields for similar compounds rarely exceeding 50% .

  • Purification Difficulties: Separation of regioisomers requires advanced chromatography, increasing production costs.

Research Opportunities

  • Pharmacological Profiling: In vitro screening against kinase or GPCR panels could identify lead applications.

  • Prodrug Development: Functionalization of the methoxy group may improve bioavailability.

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